![molecular formula C19H20BrFN2O2 B3458202 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine](/img/structure/B3458202.png)
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine
Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine, also known as BFBP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. BFBP has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mechanism of Action
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine acts as a selective antagonist for certain serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors. By blocking the action of these receptors, 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine can modulate various physiological and behavioral responses mediated by serotonin.
Biochemical and physiological effects:
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine has been found to affect various physiological and biochemical processes, including neurotransmitter release, neuronal activity, and gene expression. 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine has also been shown to modulate behaviors such as anxiety, aggression, and impulsivity in animal models.
Advantages and Limitations for Lab Experiments
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine has several advantages for use in lab experiments, including its high selectivity for specific receptor subtypes and its ability to cross the blood-brain barrier. However, 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine also has some limitations, including its potential for off-target effects and its limited availability compared to other research tools.
Future Directions
There are several potential future directions for research involving 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine, including the development of new imaging techniques using 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine as a ligand, the investigation of 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine's effects on other receptor subtypes, and the exploration of 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine's potential therapeutic applications in mental disorders. Further research is needed to fully understand the potential of 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine as a tool for scientific research.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine has been used in various scientific research applications, including the study of serotonin receptors and their role in mental disorders such as depression and anxiety. 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine has also been investigated for its potential use as a ligand for imaging techniques such as PET and SPECT.
properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-7-6-15(20)12-14(18)13-22-8-10-23(11-9-22)19(24)16-4-2-3-5-17(16)21/h2-7,12H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDGURLYZBVAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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